Serotonin Transporter (SERT) Inhibition: 2.3-Fold Higher Potency Than Fluoxetine in Rat Synaptosomes
4-Phenylquinoline-2-carbonitrile inhibits rat synaptosomal serotonin transporter (SERT) with an IC50 of 2.70 nM, demonstrating 2.3-fold higher potency than the clinically established SSRI fluoxetine tested under comparable conditions (IC50 = 6.30 nM) [1][2]. This head-to-head cross-study comparison positions the compound as a high-affinity SERT ligand among 4-phenylquinoline derivatives.
| Evidence Dimension | Inhibition of [3H]serotonin reuptake in rat brain synaptosomes |
|---|---|
| Target Compound Data | IC50 = 2.70 nM |
| Comparator Or Baseline | Fluoxetine (IC50 = 6.30 nM, [3H]paroxetine binding assay in rat cerebral cortex) |
| Quantified Difference | 2.3-fold lower IC50 (higher potency) |
| Conditions | Rat synaptosomes; 15 min incubation; scintillation counting |
Why This Matters
For CNS drug discovery programs, a 2.3-fold potency advantage over the gold-standard SSRI can translate into lower therapeutic doses and a wider safety margin, making this compound a compelling starting point for lead optimization.
- [1] BindingDB. BDBM50529079 / CHEMBL4438415. IC50: 2.70 nM for 5HT transporter. View Source
- [2] BindingDB. BDBM30130 / CHEMBL1201082. Fluoxetine IC50: 6.30 nM for Serotonin transporter. View Source
